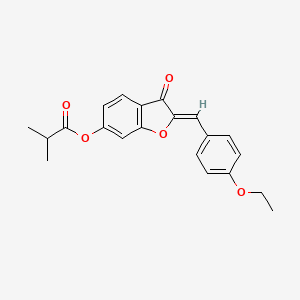![molecular formula C24H23F3N2O4 B6478712 9-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 929512-84-5](/img/structure/B6478712.png)
9-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a compound that captivates interest due to its unique chemical structure and potential applications. It belongs to the class of chromenooxazinone derivatives, known for their diverse biological activities and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multi-step procedures:
Starting Materials: : The process begins with the selection of appropriate starting materials such as phenyl-substituted chromone and morpholine derivatives.
Condensation Reactions: : These intermediates undergo condensation reactions under controlled temperature and pressure to form the core chromenooxazinone structure.
Trifluoromethylation: : The trifluoromethyl group is introduced through specific reagents like trifluoromethyl iodide, under conditions that ensure high yields and minimal by-products.
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimization of reaction conditions to maximize yield and purity. Typical methods include:
Continuous Flow Chemistry: : This method offers greater control over reaction parameters, leading to improved consistency in product quality.
Catalytic Methods: : Employing catalysts can enhance the efficiency of the reactions, reducing the need for harsh reagents and conditions.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Reduction: : Undergoes reduction to yield simpler derivatives, typically using agents like lithium aluminum hydride.
Substitution: : Halogenation and other substitution reactions occur, altering its functional groups to produce a range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens (chlorine, bromine).
Major Products Formed
Depending on the type of reaction, the major products can vary:
Oxidation Products: : Oxides and quinones.
Reduction Products: : Alcohols and amines.
Substitution Products: : Halogenated derivatives and other substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry
In the realm of chemistry, this compound is studied for its unique reactivity and potential as a precursor for synthesizing other complex molecules.
Biology
It has shown potential in biological assays, particularly for its interaction with enzymes and receptors, making it a candidate for drug discovery.
Medicine
Preliminary studies suggest possible therapeutic applications, including anti-inflammatory and anticancer activities, though more research is needed.
Industry
In the industrial context, it serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The compound exerts its effects through various mechanisms, including:
Molecular Targets: : Binds to specific enzymes and receptors, altering their activity.
Pathways Involved: : Influences signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
9-Phenyl-2-(trifluoromethyl)-4H-chromeno[8,7-e][1,3]oxazin-4-one
3-Phenyl-2-(trifluoromethyl)-4H-chromen-4-one
Morpholinoethyl derivatives of chromenooxazinones
Uniqueness
This compound's uniqueness lies in its trifluoromethyl and morpholine substituents, which confer distinct physicochemical properties and biological activities, setting it apart from other chromenooxazinones.
Propiedades
IUPAC Name |
9-(2-morpholin-4-ylethyl)-3-phenyl-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N2O4/c25-24(26,27)23-20(16-4-2-1-3-5-16)21(30)17-6-7-19-18(22(17)33-23)14-29(15-32-19)9-8-28-10-12-31-13-11-28/h1-7H,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURVLNRHURJXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CC3=C(C=CC4=C3OC(=C(C4=O)C5=CC=CC=C5)C(F)(F)F)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-methoxyphenyl)-6-(3-methoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6478630.png)
![1-methyl-6-oxo-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6478639.png)
![4-[3-(2-methanesulfonamidophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6478640.png)

![1-benzyl-N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6478658.png)
![1-[(3-chloro-4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6478670.png)

![2-(7-(2-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B6478676.png)
![(2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6478695.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6478716.png)
![3-(4-fluorophenyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B6478729.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6478736.png)
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6478745.png)
